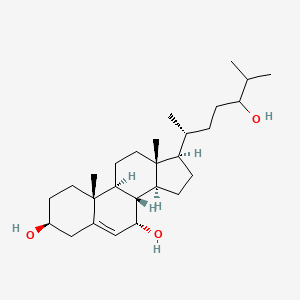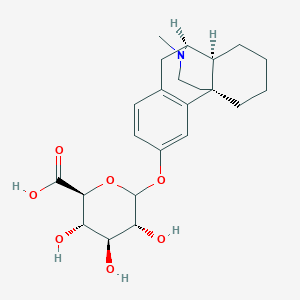
dextrorphan O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrorphan O-glucosiduronic acid is a glucosiduronic acid derived from dextrorphan. It derives from a dextrorphan.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Animal Models
A study by Corado et al. (2017) explored the metabolism and pharmacokinetics of dextromethorphan and its major metabolites, including dextrorphan O-glucuronide, in horses. They found that dextromethorphan was primarily eliminated as the O-demethylated metabolite, dextrorphan, and identified several additional metabolites in the urine, including novel hydroxy-dextrorphan metabolites in both free and glucuronidated forms (Corado, McKemie, & Knych, 2017).
Metabolic Activity Assessment
Chládek et al. (2000) used dextrorphan, the metabolite of dextromethorphan, to assess in vivo activity of cytochrome P450 2D6 (CYP2D6). This study helps in understanding metabolic ratios in plasma and urine and their relationship with dextrorphan glucuronides (Chládek, Zimová, Beránek, & Martínková, 2000).
Neuroprotective Properties
Dextrorphan has been studied for its neuroprotective properties. Choi (1987) found that dextrorphan, at certain concentrations, can attenuate glutamate neurotoxicity in murine neocortical cell cultures. This suggests potential clinical therapeutic utility for certain neurological diseases (Choi, 1987).
Role in Human Medicine
The study by Duché et al. (1993) investigated dextromethorphan O-demethylation and dextrorphan glucuronidation in a French population, offering insights into the oxidative phenotype and UDP-glucuronyltransferase(s) capacities in humans (Duché, Querol-Ferrer, Barré, Mésangeau, & Tillement, 1993).
Analytical Techniques for Detection
Gillilan et al. (1980) developed a high-pressure liquid chromatographic method for determining dextrorphan in human plasma. This method aids in the precise and reproducible detection of dextrorphan, enhancing its applicability in clinical and pharmacological studies (Gillilan, Lanman, & Mason, 1980).
Stroke Treatment Research
Albers et al. (1995) examined dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, in patients with acute stroke. Their research contributes to understanding the potential of dextrorphan in treating neurological conditions like stroke (Albers, Atkinson, Kelley, & Rosenbaum, 1995).
Eigenschaften
Produktname |
dextrorphan O-glucuronide |
|---|---|
Molekularformel |
C23H31NO7 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1 |
InChI-Schlüssel |
YQAUTKINOXBFCA-DCWOAAMISA-N |
Isomerische SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)
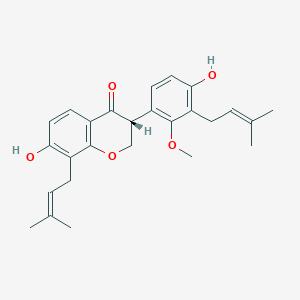
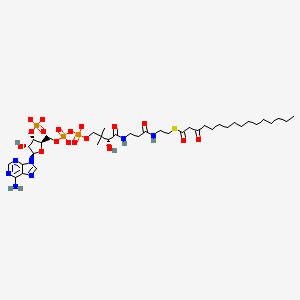
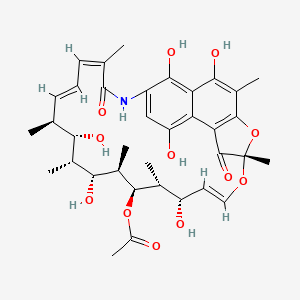
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)
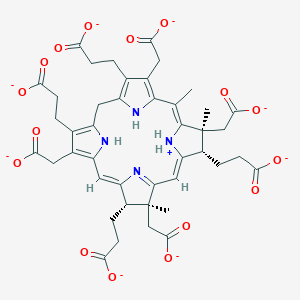
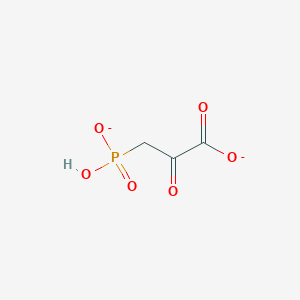
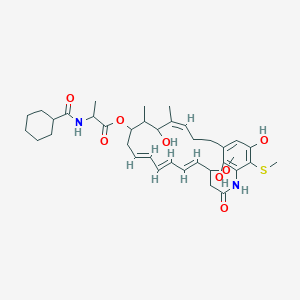
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)
